

physical characteristics of 3-Nitro-1-pyrenol-d8

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Compound of Interest

Compound Name: 3-Nitro-1-pyrenol-d8

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Technical Guide: 3-Nitro-1-pyrenol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **3-Nitro-1-pyrenol-d8**, a deuterated stable isotope of a 1-nitropyrene metabolite. Due to the limited availability of specific experimental data for this deuterated compound, this guide also includes information on its non-deuterated analog, 3-Nitro-1-pyrenol, and the parent compound, 1-nitropyrene, to provide a broader context for its physicochemical properties and biological significance.

Physical and Chemical Properties

3-Nitro-1-pyrenol-d8 is the deuterium-labeled form of 3-Nitro-1-pyrenol. The incorporation of stable heavy isotopes is a common practice in drug development and metabolic research to trace and quantify molecules. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a compound.

A summary of the key physical and chemical data for **3-Nitro-1-pyrenol-d8** and its related non-deuterated analogs is presented below.

Property	3-Nitro-1-pyrenol-d8	3-Nitro-1-pyrenol	1-Nitropyrene
CAS Number	Not Available	86674-49-9[1][2]	5522-43-0
Molecular Formula	C ₁₆ H ₈ NO ₃	C ₁₆ H ₉ NO ₃ [2]	C ₁₆ H ₉ NO ₂
Molecular Weight	271.30 g/mol	263.25 g/mol [2]	247.25 g/mol [3]
Appearance	Not Available	Not Available	Yellow needles or prisms[3]
Melting Point	Not Available	Not Available	155 °C[3]
Boiling Point	Not Available	Not Available	Not Available
Solubility	Not Available	Not Available	Very soluble in diethyl ether; soluble in ethanol and benzene. [3]

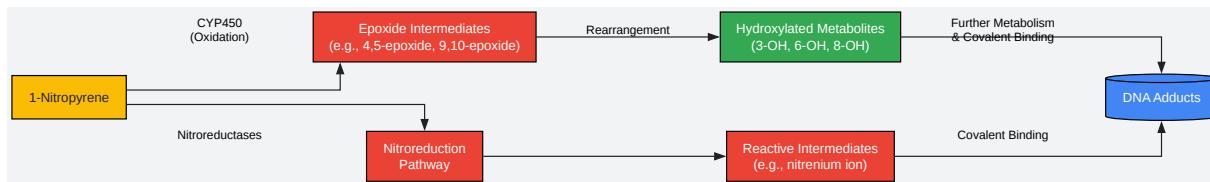
Toxicological and Metabolic Significance

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are environmental pollutants primarily formed during incomplete combustion processes, such as in diesel engine exhaust.[4][5][6] Many nitro-PAHs are known to be mutagenic and carcinogenic.[4][5] 3-Nitro-1-pyrenol is a metabolite of 1-nitropyrene, one of the most abundant nitro-PAHs in the environment.[7][8]

The metabolism of 1-nitropyrene is a critical area of study as it leads to the formation of reactive species that can bind to DNA, forming adducts and initiating carcinogenic processes. [4] The metabolic pathways involve both nitroreduction and ring oxidation.[9] Key metabolic products include hydroxylated and epoxide derivatives of 1-nitropyrene.[7] Specifically, 3-hydroxy-1-nitropyrene, along with 6- and 8-hydroxy-1-nitropyrene, are recognized as metabolites.[7][8] The study of these metabolites, including their deuterated forms like **3-Nitro-1-pyrenol-d8**, is crucial for understanding the mechanisms of toxicity and for biomonitoring of exposure to nitro-PAHs.

Metabolic Activation Pathway of 1-Nitropyrene

The following diagram illustrates the generalized metabolic pathway leading to the formation of hydroxylated metabolites of 1-nitropyrene, which are implicated in its genotoxicity.



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Caption: Metabolic pathways of 1-nitropyrene leading to genotoxic DNA adducts.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Nitro-1-pyrenol-d8** are not readily available in the public domain. However, general methodologies for the synthesis of nitrated PAHs and the analysis of their metabolites can be adapted.

General Synthesis of Nitrated PAHs

A common method for the synthesis of nitro-PAHs involves the nitration of the parent PAH using a nitrating agent. For example, the synthesis of 3-nitro-1H-pyrazole from 1-nitropyrazole involves heating with benzonitrile. While not directly applicable to pyrene, this illustrates a general approach. The synthesis of 1-pyrenol itself can be achieved through methods like the Friedel-Crafts reaction of pyrene followed by Baeyer-Villiger oxidation and saponification.^[10] The introduction of a nitro group onto the pyrenol structure would likely involve a carefully controlled nitration step.

Analytical Methods for Metabolites

The analysis of 3-Nitro-1-pyrenol and its deuterated analog in biological samples typically involves extraction, purification, and detection by chromatographic and spectrometric techniques.

4.2.1 Sample Preparation and Extraction:

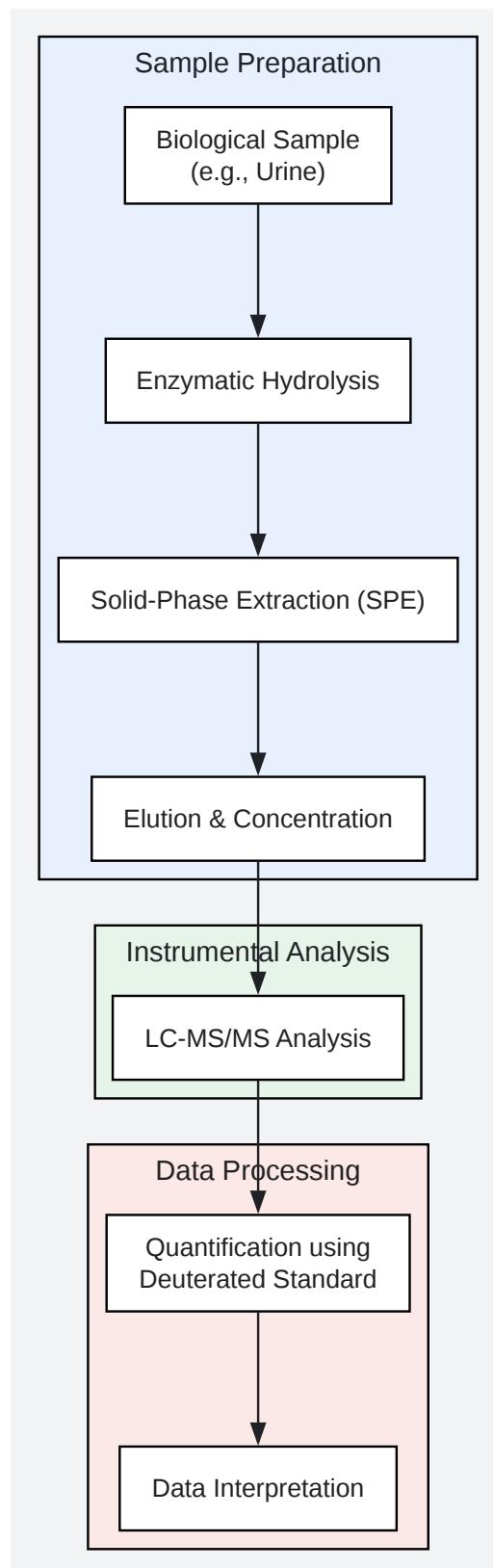
- Enzymatic Hydrolysis: For urine samples, a preliminary step of enzymatic hydrolysis (e.g., using β -glucuronidase/arylsulfatase) is often required to release conjugated metabolites.
- Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., C18) to isolate the analytes of interest from the biological matrix.
- Elution: The analytes are eluted from the SPE cartridge using an appropriate organic solvent (e.g., methanol, acetonitrile).
- Concentration: The eluate is concentrated, often to dryness under a stream of nitrogen, and then reconstituted in a suitable solvent for analysis.

4.2.2 Instrumental Analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation of nitro-PAH metabolites.^{[11][12]} A C18 reversed-phase column is commonly employed with a gradient elution of water and an organic solvent like acetonitrile or methanol.
- Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for sensitive and specific detection and quantification of the analytes.^[11] Electrospray ionization (ESI) is a common ionization technique. The use of a deuterated internal standard like **3-Nitro-1-pyrenol-d8** is essential for accurate quantification by isotope dilution mass spectrometry.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the hydroxyl group to increase volatility.^[11]

Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the analysis of nitro-PAH metabolites from biological samples.



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Caption: General workflow for the analysis of nitro-PAH metabolites.

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